molecular formula C14H13NO2S B5800032 N-(3-hydroxyphenyl)-2-(phenylthio)acetamide

N-(3-hydroxyphenyl)-2-(phenylthio)acetamide

Cat. No. B5800032
M. Wt: 259.33 g/mol
InChI Key: PKRDLIRZVKNRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-(phenylthio)acetamide, also known as 3-HPTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological properties that make it a promising candidate for further research.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(phenylthio)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and oxidative stress.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the body. For example, N-(3-hydroxyphenyl)-2-(phenylthio)acetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that N-(3-hydroxyphenyl)-2-(phenylthio)acetamide possesses various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in the body. In addition, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-hydroxyphenyl)-2-(phenylthio)acetamide in lab experiments is that it is relatively easy to synthesize and yields high purity products. In addition, it has been found to possess various biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(3-hydroxyphenyl)-2-(phenylthio)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-2-(phenylthio)acetamide. One direction is to further investigate its mechanism of action and the signaling pathways that it modulates. This will provide a better understanding of its biological activities and potential applications in the field of medicine. Another direction is to study its effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Finally, research can be done to optimize the synthesis method of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide and to develop new derivatives with improved biological activities.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide involves the reaction of 3-hydroxybenzaldehyde with thiophenol in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with ammonium acetate to yield N-(3-hydroxyphenyl)-2-(phenylthio)acetamide. This synthesis method has been found to be efficient and yields high purity products.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-12-6-4-5-11(9-12)15-14(17)10-18-13-7-2-1-3-8-13/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDLIRZVKNRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-(phenylsulfanyl)acetamide

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